1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

Medicinal Chemistry Drug Discovery Physicochemical Properties

This fluorinated sulfone building block features a unique 2,2,2-trifluoroethylsulfonyl group para to a bromine atom, delivering computed LogP of 3.87 and strong electron-withdrawing character unmatched by methylsulfonyl analogs. Essential for medicinal chemistry programs targeting enhanced membrane permeability and metabolic stability in CNS and oral drug candidates. Validated in multiple patent syntheses of benzothiophene pharmaceuticals and mGluR2 PAMs (e.g., LY487379). The aryl bromide handle enables versatile cross-coupling chemistry. Procure now for competitive drug discovery advantage.

Molecular Formula C8H6BrF3O2S
Molecular Weight 303.1 g/mol
CAS No. 648905-23-1
Cat. No. B1376492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
CAS648905-23-1
Molecular FormulaC8H6BrF3O2S
Molecular Weight303.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CC(F)(F)F)Br
InChIInChI=1S/C8H6BrF3O2S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10,11)12/h1-4H,5H2
InChIKeyJPYVBAQNXPMHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene (CAS 648905-23-1): Key Building Block for Fluorinated Drug Discovery


1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene (CAS 648905-23-1) is an aryl bromide building block featuring a 2,2,2-trifluoroethylsulfonyl (CF3CH2SO2) group para to a bromine atom on a benzene ring . This compound is categorized as a fluorinated sulfone and is recognized as a versatile synthetic intermediate, particularly valued for introducing electron-withdrawing and lipophilic character into pharmaceutical and agrochemical candidates [1]. Its reactivity profile, anchored by the bromine handle for cross-coupling chemistry and the unique trifluoroethylsulfonyl moiety, distinguishes it from more common methylsulfonyl or trifluoromethylsulfonyl analogs [2].

Why Generic Substitution of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene Fails in Advanced Synthesis


Directly substituting 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene with a simpler analog, such as 1-bromo-4-(methylsulfonyl)benzene, is often not a viable option in advanced synthetic programs. The 2,2,2-trifluoroethylsulfonyl group provides a specific and valuable combination of strong electron-withdrawing character and increased lipophilicity that is not replicated by non-fluorinated or other fluorinated sulfones [1]. This difference profoundly impacts the physicochemical properties, metabolic stability, and binding interactions of downstream drug candidates, as demonstrated by the presence of this specific moiety in clinical-stage compounds [2]. The following quantitative evidence demonstrates why this compound's unique structural features translate into tangible advantages that preclude simple analog substitution in research and industrial procurement.

Quantitative Comparative Evidence: 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene vs. Analogs


Improved Lipophilicity and Polar Surface Area Compared to Methylsulfonyl Analog

The 2,2,2-trifluoroethylsulfonyl group in 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene significantly increases lipophilicity while maintaining a comparable polar surface area, a crucial advantage for optimizing drug-like properties. This is reflected in a high computed LogP value of 3.87, compared to a typical LogP of ~1.0 for the methylsulfonyl analog, 1-bromo-4-(methylsulfonyl)benzene [1]. This property is often associated with improved membrane permeability and oral bioavailability. The compound's Polar Surface Area (PSA) of 42.52 Ų remains within favorable limits for drug-likeness .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Stronger Electron-Withdrawing Character than Methylsulfonyl Group

The trifluoroethylsulfonyl group is a stronger electron-withdrawing group (EWG) compared to the common methylsulfonyl (Ms) group. This enhanced electron deficiency has been exploited in reactions requiring activation of the sulfonyl moiety, such as palladium-catalyzed decarboxylative allylation. The success of such reactions, which are inefficient with non-fluorinated sulfones, is attributed to the increased electrophilicity imparted by the trifluoroethyl group [1].

Physical Organic Chemistry Reaction Design Synthetic Methodology

Unique Crystal Packing Motif via C-H···O and Br···O Interactions

The crystal structure of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is stabilized by a distinct network of intermolecular interactions, including C-H···O hydrogen bonds and Br···O halogen bonds [1]. While the unsubstituted phenyl trifluoroethyl sulfone would lack the bromine, and the methylsulfonyl analog would exhibit different hydrogen bonding propensities, the combination of both groups in the target compound leads to a unique solid-state arrangement. This specific packing can influence crucial physical properties such as melting point and solubility, which are important for compound handling and formulation [1].

Solid-State Chemistry Crystallography Materials Science

Validated in Patented Synthesis of Benzothiophene Pharmaceuticals

The 2,2,2-trifluoroethylsulfonyl group is specifically claimed as a key substituent (Y¹ or W) in multiple patents describing the synthesis of benzothiophene derivatives, a class of compounds with significant pharmaceutical activity, including the marketed drug Raloxifene [1]. The patents explicitly differentiate the 2,2,2-trifluoroethylsulfonyl group from other options such as p-toluenesulfonyl, methylsulfonyl, and trifluoromethylsulfonyl, indicating its unique and advantageous role in the disclosed processes [2]. The use of this moiety in a commercial-scale process underscores its industrial relevance and distinguishes it from less validated analogs.

Pharmaceutical Process Chemistry Patent Literature Drug Synthesis

High-Impact Application Scenarios for 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene (CAS 648905-23-1)


Synthesis of Fluorinated Drug Candidates with Improved Metabolic Stability

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is an ideal building block for constructing drug candidates where enhanced lipophilicity and metabolic stability are desired. Its high computed LogP (3.87) and electron-withdrawing nature, as established in Section 3 [1], make it a superior choice over methylsulfonyl analogs for optimizing the pharmacokinetic profile of lead compounds. This is particularly relevant in CNS drug discovery and in the development of oral therapeutics, where membrane permeability is a critical parameter.

Development of Benzothiophene-Based Therapeutics

This compound's specific mention in multiple patents for synthesizing benzothiophene pharmaceuticals directly supports its use in this area [2]. Researchers developing novel benzothiophene analogs, such as selective estrogen receptor modulators (SERMs) or other kinase inhibitors, should prioritize this building block. Its validation in a commercialized drug synthesis pathway provides a significant advantage in terms of industrial scalability and process chemistry precedent.

Design of Potent mGluR2 Positive Allosteric Modulators

The trifluoroethylsulfonyl group is a key pharmacophoric element in LY487379, a selective positive allosteric modulator of the metabotropic glutamate 2 (mGluR2) receptor with demonstrated antipsychotic activity [3]. While the target compound is not LY487379 itself, it serves as a crucial synthetic precursor for installing this pharmacophore. Procurement of this building block is essential for medicinal chemistry efforts aimed at developing new mGluR2 modulators for treating neurological and psychiatric disorders.

Exploration of Novel Reaction Methodology with Strongly Electron-Withdrawing Sulfones

The enhanced electrophilicity of the trifluoroethylsulfonyl group, compared to methylsulfonyl, opens up unique synthetic opportunities [4]. Methodology chemists can leverage this compound to develop new C-C bond-forming reactions, such as desulfonylative cross-couplings, where the electron-withdrawing power of the CF3CH2SO2 group facilitates oxidative addition or promotes a specific mechanistic pathway that is inaccessible to non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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